1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14BrNO•HCl It is a derivative of cyclobutanamine, featuring a bromine and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Cyclobutanation: The brominated intermediate is then subjected to a cyclobutanation reaction to form the cyclobutanamine core.
Amination: The cyclobutanamine is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.
Substitution: Formation of 1-(4-hydroxy-3-methoxyphenyl)cyclobutan-1-amine or 1-(4-amino-3-methoxyphenyl)cyclobutan-1-amine.
Scientific Research Applications
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, modulating their activity. The cyclobutanamine core may also play a role in the compound’s overall biological effects by influencing its three-dimensional structure and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine: The non-hydrochloride form of the compound.
4-bromo-3-methoxyphenol: A related compound with a hydroxyl group instead of an amine.
1-(4-hydroxy-3-methoxyphenyl)cyclobutan-1-amine: A derivative with a hydroxyl group in place of the bromine atom.
Uniqueness
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both a bromine and a methoxy group on the phenyl ring, as well as the cyclobutanamine core. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2411254-17-4 |
---|---|
Molecular Formula |
C11H15BrClNO |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
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